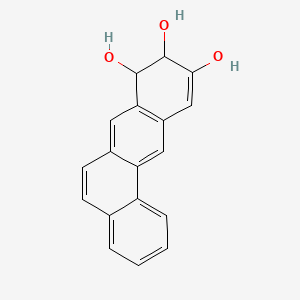
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure of fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of benz(a)anthracene followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under stringent conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can further hydrogenate the compound, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to mutations. This intercalation is facilitated by the planar structure of the compound, allowing it to fit snugly between the DNA bases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.
Benz(a)anthracene-7,12-dione: An oxidized form with quinone groups.
Uniqueness
Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is unique due to its specific hydroxylation pattern and reduced state, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79146-81-9 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
8,9-dihydrobenzo[b]phenanthrene-8,9,10-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-12-8-14-11(7-15(12)17(20)18(16)21)6-5-10-3-1-2-4-13(10)14/h1-9,17-21H |
InChI-Schlüssel |
XPOMAGCFSJYBBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C(C(C4O)O)O)C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


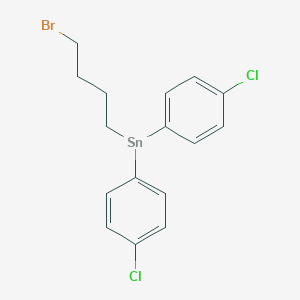
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
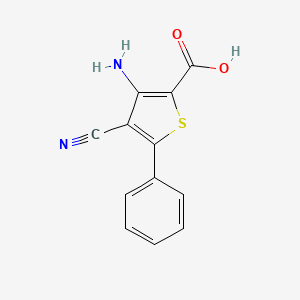
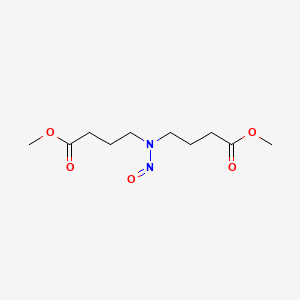
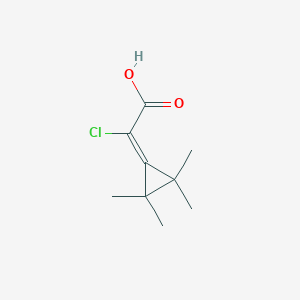
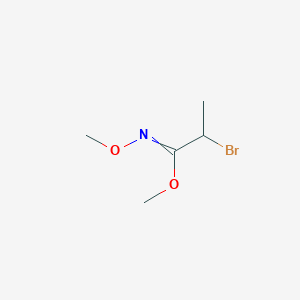
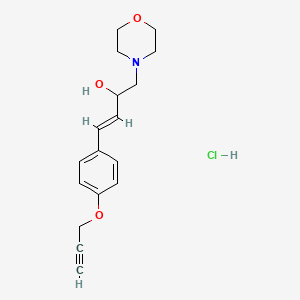
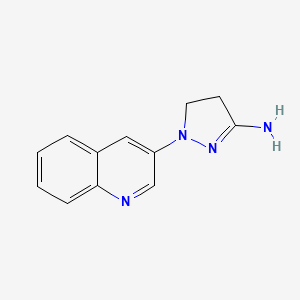

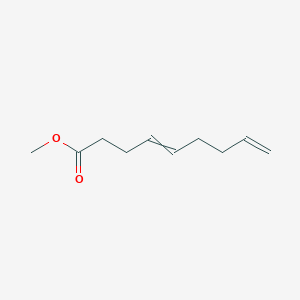
![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
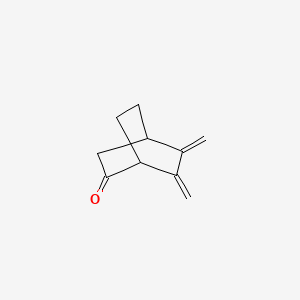
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
